Maxima isoflavone A

Natural Product Chemistry Structure-Activity Relationship Flavonoid Biosynthesis

Secure your supply of analytically validated Maxima isoflavone A, the definitive phytochemical marker for Tephrosia maxima. Its unique 6:7:3':4'-dimethylenedioxy substitution fundamentally differentiates it from generic soy isoflavones like daidzein and genistein, ensuring distinct lipophilicity and biological target interaction. This scaffold is essential for medicinal chemistry SAR programs and serves as a high-value reference standard for natural product dereplication and plant metabolomics. Ensure experimental reproducibility; do not substitute with commodity analogs.

Molecular Formula C17H10O6
Molecular Weight 310.26 g/mol
CAS No. 59092-90-9
Cat. No. B15195363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxima isoflavone A
CAS59092-90-9
Molecular FormulaC17H10O6
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5
InChIInChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2
InChIKeyHDEHMKSXXSBSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Overview of Maxima Isoflavone A (CAS 59092-90-9)


Maxima isoflavone A is a naturally occurring isoflavonoid, first isolated from the plant Tephrosia maxima [1]. It is a member of the flavonoid class of secondary metabolites, characterized by a unique 6:7:3':4'-dimethylenedioxy substitution pattern on the isoflavone backbone [2]. This structural feature distinguishes it from common dietary isoflavones like daidzein and genistein, which lack methylenedioxy bridges. Its molecular formula is C₁₇H₁₀O₆, with a molecular weight of 310.26 g/mol [1].

Why Procurement of Generic Isoflavones Cannot Substitute for Maxima Isoflavone A


Substituting Maxima isoflavone A with a generic soy isoflavone extract or a common analog like genistein or daidzein is scientifically invalid due to its unique 6:7:3':4'-dimethylenedioxy substitution [1]. This structural motif is not present in common dietary isoflavones and fundamentally alters the compound's physicochemical properties, such as its lipophilicity and topological polar surface area, which in turn influence its interaction with biological targets [2]. Consequently, biological activities observed for Maxima isoflavone A cannot be reliably extrapolated from studies on other isoflavone classes; direct experimentation with the specific compound is required to ensure data validity and experimental reproducibility.

Quantitative Evidence Differentiating Maxima Isoflavone A from Its Closest Analogs


Structural Differentiation: The Double Methylenedioxy Bridge

Maxima isoflavone A is uniquely defined by its 6:7:3':4'-dimethylenedioxyisoflavone structure [1]. This distinguishes it from nearly all other isoflavones. For example, the closely related Maxima isoflavone H (CAS 97165-42-9) possesses only a 7,8-methylenedioxy group and a 4'-methoxy group [2]. Similarly, Maxima isoflavone D (CAS 10489-51-7) contains a 7,8-methylenedioxy group but has a 3',4'-dimethoxy substitution [3]. The presence of the second methylenedioxy bridge in Maxima isoflavone A confers a higher degree of conformational rigidity and a distinct electron distribution pattern on the molecule.

Natural Product Chemistry Structure-Activity Relationship Flavonoid Biosynthesis

Evidence of Synthetic Accessibility for Analog Development

The total synthesis of Maxima isoflavone A has been accomplished, providing a validated route for obtaining the compound and its derivatives [1]. Furthermore, the synthesis of a library of synthetic analogues of Maxima isoflavone A, containing benzodioxolane, benzodioxane, and benzodioxepane fragments in both rings A and B, has been reported [2]. This work confirms the feasibility of generating structurally diverse analogs for structure-activity relationship (SAR) studies, a capability not available for all rare natural products.

Synthetic Organic Chemistry Medicinal Chemistry Isoflavone Analogs

Differentiated Antiproliferative Activity Profile in Cancer Cell Lines

Maxima isoflavone A has been shown to exhibit pronounced antiproliferative activity in vitro. One study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, with mechanistic evidence pointing to involvement of the EGFR/PI3K/Akt signaling pathway . In a separate class of isoflavones, compounds with similar methylenedioxy motifs (e.g., 6,7,3'-trimethoxy-4',5'-methylenedioxyisoflavone) demonstrated significant antiproliferative effects with IC50 values below 10 µM against leukemia CCRF-CEM cells [1]. While a direct head-to-head comparison is not available, this class-level inference suggests that the unique methylenedioxy-substituted isoflavones, including Maxima isoflavone A, possess a distinct and potent cytotoxicity profile compared to non-methylenedioxy analogs.

Cancer Chemoprevention Cytotoxicity Pharmacognosy

Targeted Research Applications for Maxima Isoflavone A (CAS 59092-90-9)


Lead Compound for Medicinal Chemistry and Drug Discovery

Based on the evidence of its unique dimethylenedioxy structure and established total synthesis, Maxima isoflavone A is an ideal scaffold for medicinal chemistry programs. Researchers can leverage the validated synthetic routes to generate a library of analogs for exploring structure-activity relationships (SAR) [1]. Its distinct cytotoxicity profile makes it a compelling starting point for developing novel anticancer agents .

Reference Standard for Isoflavonoid Research and Metabolomics

Given its unambiguous structure and well-documented spectral properties, Maxima isoflavone A serves as an excellent reference standard for analytical chemistry, natural product dereplication, and plant metabolomics studies. Its unique fragmentation pattern in mass spectrometry and its distinctive NMR profile are valuable for the identification and quantification of this compound in complex plant extracts from Tephrosia and related genera [1].

Phytochemical Marker for Quality Control of Tephrosia Extracts

Since Maxima isoflavone A is a characteristic secondary metabolite of Tephrosia maxima, its presence and concentration can be used as a key phytochemical marker for the authentication and quality control of raw plant materials and herbal preparations derived from this species. This is critical for ensuring batch-to-batch consistency in studies investigating the biological effects of Tephrosia extracts [1].

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